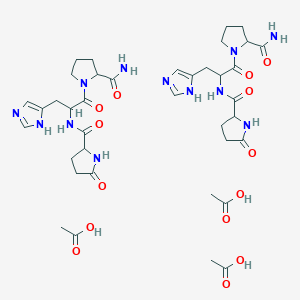
PZM21
Overview
Description
PZM21 is an experimental opioid analgesic drug that is being researched for the treatment of pain. It is a functionally selective μ-opioid receptor agonist, which means it produces μ-opioid receptor-mediated G protein signaling with potency and efficacy similar to morphine but with less β-arrestin 2 recruitment . This characteristic is believed to result in fewer side effects compared to traditional opioids.
Mechanism of Action
Target of Action
PZM21, also known as “1-((S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-((S)-1-(thiophen-3-yl)propan-2-yl)urea”, is a novel ligand for the μ-opioid receptor (MOPr) . The μ-opioid receptor is a major target for opioid analgesics .
Mode of Action
This compound is a functionally selective μ-opioid receptor agonist . It has been reported to induce minimal arrestin recruitment . This means that this compound preferentially activates G protein signaling pathways over β-arrestin pathways . This bias towards G protein signaling is thought to be responsible for its unique pharmacological profile .
Biochemical Pathways
Opioid receptors like MOPr are known to inhibit the release of neurotransmitters such as substance P, GABA, and glutamate, thereby modulating the perception of pain .
Result of Action
This compound has been reported to produce analgesic effects with reduced side effects compared to classical μ-opioid ligands such as morphine . Specifically, it has been found to cause less respiratory depression . Repeated administration of this compound can lead to antinociceptive tolerance .
Biochemical Analysis
Biochemical Properties
PZM21 has been found to interact with the μ-opioid receptor (MOPr), a G protein-coupled receptor . It is a functionally selective μ-opioid receptor agonist which produces μ-opioid receptor mediated G protein signaling . This interaction with the MOPr and the subsequent signaling is the primary biochemical reaction involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to have analgesic effects with reduced side effects . It has also been found to cause antinociceptive tolerance and naloxone-precipitated withdrawal symptoms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the μ-opioid receptor (MOPr). This binding initiates G protein signaling pathways . This compound is a G protein-biased μ-opioid receptor agonist, meaning it preferentially activates G protein pathways over β-arrestin pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause long-lasting dose-dependent antinociception . Repeated administration of this compound led to antinociceptive tolerance .
Dosage Effects in Animal Models
In animal models, this compound has been found to cause dose-dependent antinociception . High doses of this compound have been associated with the development of tolerance and withdrawal symptoms .
Metabolic Pathways
Given its interaction with the μ-opioid receptor, it is likely involved in opioid signaling pathways .
Transport and Distribution
It is known that this compound is a small molecule, which typically allows for relatively easy transport and distribution within biological systems .
Subcellular Localization
Given its interaction with the μ-opioid receptor, it is likely that this compound localizes to the cell membrane where the μ-opioid receptor is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PZM21 involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of a urea linkage between a thiophen-3-yl propan-2-yl group and a dimethylamino-3-(4-hydroxyphenyl)propyl group . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PZM21 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s activity or selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce hydroxylated derivatives, while substitution reactions could yield analogs with different pharmacological profiles .
Scientific Research Applications
PZM21 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound serves as a model compound for studying selective μ-opioid receptor agonists and their synthesis.
Biology: It is used to investigate the biological pathways and mechanisms involved in pain signaling and opioid receptor activation.
Medicine: this compound is being researched as a potential analgesic with fewer side effects compared to traditional opioids.
Comparison with Similar Compounds
Similar Compounds
Morphine: A traditional opioid analgesic with high efficacy but significant side effects, including respiratory depression and constipation.
Fentanyl: A potent synthetic opioid with a high risk of overdose and addiction.
TRV130 (Oliceridine): Another G protein-biased μ-opioid receptor agonist with reduced side effects compared to traditional opioids.
Uniqueness of PZM21
This compound is unique in its ability to selectively activate G protein signaling pathways while minimizing β-arrestin 2 recruitment. This selective activation is believed to result in fewer side effects, making it a promising candidate for safer pain management . Additionally, this compound has shown a wider therapeutic window compared to other opioids, meaning it can provide effective pain relief at doses that are less likely to cause adverse effects .
Properties
IUPAC Name |
1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24)/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDBIJOVZJEMBI-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CSC=C1)NC(=O)NC[C@H](CC2=CC=C(C=C2)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117979 | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1997387-43-5 | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1997387-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PZM21 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PZM21 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8GB23F27E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)







![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)

